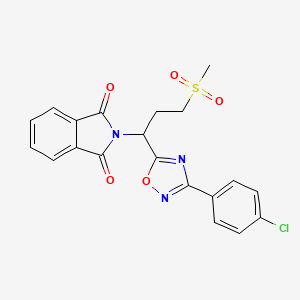![molecular formula C13H17N3O3 B3017803 2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860611-77-4](/img/structure/B3017803.png)
2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
作用機序
Target of Action
Similar compounds have been found to targethistone deacetylases . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a condensed and transcriptionally silenced chromatin structure.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like histone deacetylases) and induce changes that affect the function of these targets . The interaction could potentially lead to the inhibition of the target enzyme, thereby affecting the acetylation state of histones and influencing gene expression.
Biochemical Pathways
Given its potential role as a histone deacetylase inhibitor, it could impact thegene expression pathway . By inhibiting histone deacetylases, it could prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the reaction of a pyridine derivative with a morpholine derivative under specific conditions. One common method involves the use of a catalyst such as Rhodium (Rh) in the presence of a chiral ligand to achieve asymmetric hydrogenation . This method has been shown to produce high yields and excellent enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials with unique properties.
類似化合物との比較
Similar Compounds
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: These compounds share a similar oxazinone structure and can undergo similar chemical reactions.
Dihydrobenzoxazinones: These compounds are also structurally related and have similar synthetic routes and applications.
Uniqueness
2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to its specific combination of a morpholine and pyridine ring within the oxazinone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
2-(2-morpholin-4-ylethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-13-11(3-5-16-6-8-18-9-7-16)19-10-2-1-4-14-12(10)15-13/h1-2,4,11H,3,5-9H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDSBSIUTULMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2C(=O)NC3=C(O2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
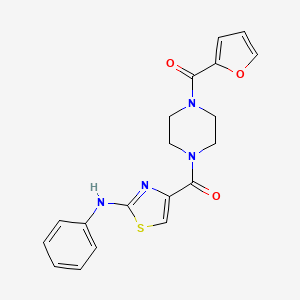
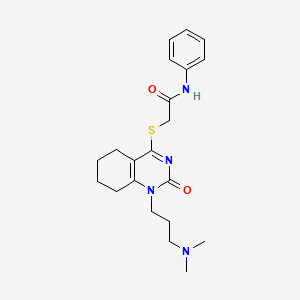
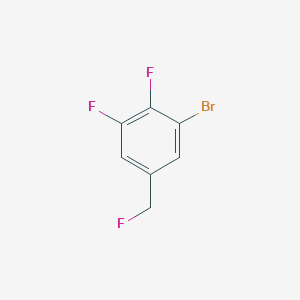

![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)
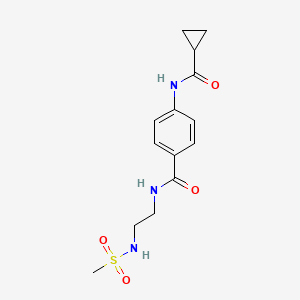
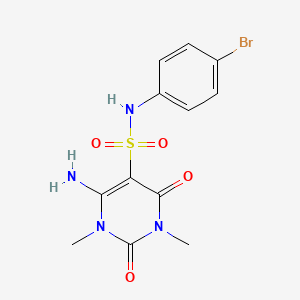
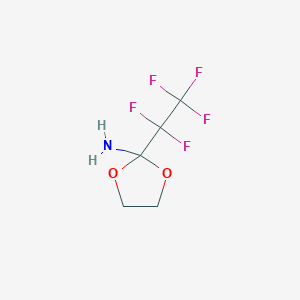
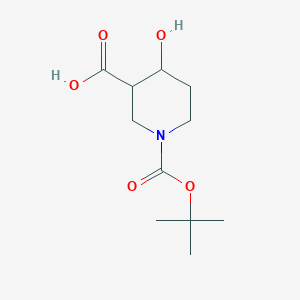
![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)
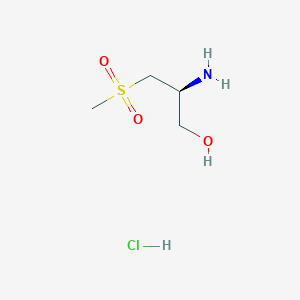
![3-(3,5-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)
